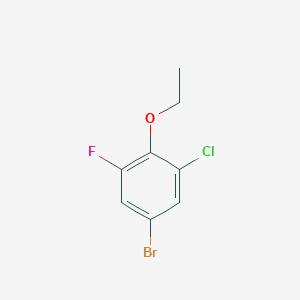

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene

Description

Overview of Polyhalogenated Benzenes in Chemical Research

Polyhalogenated benzenes, aromatic rings substituted with multiple halogen atoms, are of significant interest in chemical research. The number, type, and position of the halogen substituents can be tailored to fine-tune the molecule's steric and electronic characteristics. This high degree of tunability makes polyhalogenated benzenes crucial starting materials for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Their stability and propensity to undergo specific, controlled reactions make them reliable scaffolds for constructing more complex molecular frameworks.

Unique Chemical Features and Research Interest in Multifunctional Aromatic Systems

Multifunctional aromatic systems, which possess a variety of different functional groups on a single aromatic core, are at the forefront of chemical innovation. These systems allow for a sequence of selective chemical modifications at different positions, providing a pathway to intricate and highly functionalized molecules. The presence of multiple, distinct halogens and other functional groups, as seen in 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene, offers orthogonal reactivity. This means that one halogen can be selectively reacted while the others remain intact, a feature of immense value in multi-step organic synthesis. The interplay of these different groups can also lead to novel electronic and physical properties, sparking interest in their application in materials science, for instance, in the development of porous aromatic frameworks. acs.orgresearchgate.netnih.gov

Positioning of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene within Contemporary Organic Synthesis and Materials Science Research

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is a strategically designed molecule that embodies the principles of modern organic synthesis. The distinct halogen atoms (bromine, chlorine, and fluorine) at specific positions on the benzene (B151609) ring, coupled with an ethoxy group, provide multiple reactive sites. This allows for selective cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations, making it a valuable intermediate for creating complex target molecules. In materials science, such polyfunctional compounds are explored as monomers or building blocks for high-performance polymers and functional materials where precise control over the molecular structure is paramount to achieving desired properties. rsc.org

Scope and Objectives of Academic Research on the Compound

While specific academic research focusing exclusively on 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is not extensively documented in publicly available literature, the objectives of research on such compounds can be inferred from the study of analogous structures. The primary goals would include the exploration of its reactivity in various chemical transformations to synthesize novel compounds with potential biological activity or unique material properties. Research would likely focus on leveraging the differential reactivity of the C-Br, C-Cl, and C-F bonds to achieve selective functionalization. Furthermore, investigations into its potential applications as a building block for pharmaceuticals, agrochemicals, or advanced materials would be a key objective. The synthesis of structurally similar compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene (B174838), is documented in patent literature, indicating industrial interest in this class of molecules. google.comgoogle.com

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene.

| Identifier | Value |

| IUPAC Name | 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene |

| CAS Number | 1265218-86-7 |

| Molecular Formula | C₈H₇BrClFO |

| Molecular Weight | 253.49 g/mol |

| Canonical SMILES | CCOC1=C(C(=CC(=C1)Cl)Br)F |

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1-chloro-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRUNWGHSLXLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1 Chloro 2 Ethoxy 3 Fluorobenzene

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene suggests several potential synthetic disconnections. The ethoxy group can be disconnected via a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis, leading to a polyhalogenated fluorophenol or a suitably activated polyhalofluorobenzene precursor. The bromine and chlorine atoms can be disconnected through electrophilic aromatic substitution reactions.

Given the substitution pattern, a plausible retrosynthetic pathway would involve the late-stage introduction of the ethoxy group onto a pre-functionalized 1-bromo-2,5-dichloro-3-fluorobenzene (B1268532) or a related intermediate. This strategy is predicated on the ability of the existing electron-withdrawing halogen substituents to activate the ring for nucleophilic attack.

Alternatively, the synthesis could commence from a fluorinated aromatic starting material, followed by sequential halogenation and then the introduction of the ethoxy group. The order of these steps is critical to ensure the desired regioselectivity, governed by the directing effects of the substituents at each stage.

Precursor Synthesis and Intermediate Derivation

The successful synthesis of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is contingent on the efficient preparation of key precursors and intermediates. This involves strategic halogenation, the introduction of the ethoxy moiety, and fluorination methodologies.

Halogenation Strategies (Bromination, Chlorination) in Aromatic Systems

The introduction of bromine and chlorine onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The choice of halogenating agent and catalyst is crucial for controlling the regioselectivity of the reaction.

Bromination: Reagents such as N-bromosuccinimide (NBS) are often employed for the bromination of activated or deactivated aromatic rings. The reaction conditions can be tailored to favor the desired isomer. For instance, the bromination of a substituted aniline (B41778) precursor can be a key step in building the halogenated scaffold.

Chlorination: Similarly, chlorination can be effected using reagents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst. The directing effects of the substituents already present on the ring will determine the position of the incoming chlorine atom.

The synthesis of related compounds, such as 2-bromo-4-chlorophenol, often involves the sequential halogenation of a phenol (B47542) derivative. For example, a phenol can first be brominated, followed by chlorination to yield the desired di-halogenated product. The order of these steps is critical in directing the incoming electrophiles to the correct positions. In some cases, a Sandmeyer-type reaction starting from a halogenated aniline can be used to introduce a bromine or chlorine atom.

Introduction of the Ethoxy Group via Nucleophilic Aromatic Substitution (SNAr)

The introduction of the ethoxy group onto the polyhalogenated benzene (B151609) ring is a critical step. Nucleophilic aromatic substitution (SNAr) is a viable method for this transformation. In an SNAr reaction, a nucleophile, in this case, the ethoxide ion, displaces a leaving group (typically a halide) on an aromatic ring that is activated by electron-withdrawing groups.

Alternatively, a Williamson ether synthesis approach could be employed. This would involve the synthesis of the corresponding 5-bromo-1-chloro-3-fluorophenol, followed by deprotonation with a base and subsequent reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

Fluorination Methodologies

The introduction of fluorine into an aromatic ring can be achieved through various methods. For the synthesis of the target compound, it is often more practical to start with a commercially available fluorinated precursor. However, if a fluorination step is required, methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, can be employed.

More contemporary methods for aromatic fluorination include the use of electrophilic fluorinating agents like Selectfluor® or nucleophilic fluorinating reagents. The choice of method depends on the substrate and the desired regioselectivity.

Multi-Step Synthesis Pathways

The synthesis of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is inherently a multi-step process requiring careful planning of the reaction sequence.

Sequential Halogenation and Alkoxylation Routes

A plausible multi-step synthesis would commence with a readily available fluorinated starting material. A potential pathway is outlined below:

Starting Material: A suitable starting material could be a difluoro- or chlorofluoro-aniline.

Halogenation: Sequential bromination and chlorination would be carried out. The order of these reactions would be determined by the directing effects of the initial substituents to achieve the desired 1-bromo-5-chloro-3-fluoro arrangement. For instance, starting with a 3-fluoroaniline, one could perform a bromination followed by a chlorination, taking into account the ortho-, para-directing nature of the amino group and the meta-directing nature of the halogens.

Diazotization and Halogen Exchange: If an aniline precursor is used, the amino group can be converted to a diazonium salt and subsequently replaced with a halogen via a Sandmeyer reaction. This provides a versatile method for introducing bromine or chlorine at specific positions. For example, the synthesis of the related 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) has been achieved starting from 3,5-dichloro-4-fluoroaniline (B1294558) via a diazotization reaction followed by treatment with cuprous bromide. csbsju.edu

Introduction of the Ethoxy Group: The final step would involve the introduction of the ethoxy group. As discussed, this is likely to proceed via a nucleophilic aromatic substitution reaction on a highly halogenated precursor. A plausible precursor would be 1,2-dichloro-5-bromo-3-fluorobenzene. Reaction with sodium ethoxide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures would be expected to lead to the substitution of the chlorine atom at the 2-position, yielding the final product. The activation provided by the flanking fluorine and bromine atoms, as well as the other chlorine atom, would facilitate this SNAr reaction.

The table below summarizes a potential synthetic sequence:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Bromination of 3-chloro-2-fluoroaniline | N-Bromosuccinimide (NBS) in a suitable solvent | 4-Bromo-3-chloro-2-fluoroaniline |

| 2 | Diazotization and Deamination | Sodium nitrite, acid, followed by a reducing agent | 1-Bromo-2-chloro-3-fluorobenzene |

| 3 | Chlorination | Chlorine, Lewis acid catalyst | 1-Bromo-2,5-dichloro-3-fluorobenzene |

| 4 | Nucleophilic Aromatic Substitution | Sodium ethoxide, DMF, heat | 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene |

This proposed pathway highlights the strategic considerations necessary for the synthesis of complex, polysubstituted aromatic compounds. The interplay of directing effects in electrophilic substitution and the activation requirements for nucleophilic substitution are paramount in achieving the desired molecular architecture.

Directed Ortho Metalation (DoM) in Substituted Fluorobenzenes

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating the deprotonation of a proximal ortho-position. baranlab.org This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org

In the context of substituted fluorobenzenes, the fluorine atom itself can act as a directing group. researchgate.netresearchgate.net Although fluorine is a deactivating group for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect, it is an effective ortho-director in metalation reactions. researchgate.net The lithiation of many para-substituted fluorobenzenes occurs in moderate to good yields ortho to the fluorine atom, often using lithium dialkylamide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net Competition experiments have demonstrated that fluorine is one of the more potent directing groups for metalation. researchgate.net

For a molecule like 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene, a DoM strategy could be envisioned starting from a precursor such as 2-bromo-4-chloro-1-fluorobenzene (B162908). In a relevant patented procedure, a solution of 2-bromo-4-chloro-1-fluorobenzene was treated with LDA at -78°C to selectively deprotonate the C3 position (ortho to the fluorine), followed by reaction with an electrophile. googleapis.com Similarly, the ethoxy group is also a known DMG. The ultimate regioselectivity in a polysubstituted system depends on the relative directing power and interplay of all present functional groups.

Table 1: Relative Directing Ability of Common Functional Groups in Directed Ortho Metalation

| Directing Group (DMG) | Relative Directing Ability | Typical Base |

| -CONR₂ (Amide) | Strong | s-BuLi, n-BuLi |

| -SO₂NR₂ (Sulfonamide) | Strong | t-BuLi |

| -OR (Alkoxy, Ether) | Moderate | n-BuLi, s-BuLi |

| -F (Fluoro) | Moderate | n-BuLi, LDA |

| -Cl (Chloro) | Weak | LDA, LiTMP |

This table provides a generalized hierarchy; actual outcomes can be influenced by steric factors and other substituents.

Optimization of Reaction Conditions and Yields

Catalytic Systems in Aromatic Transformations (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic compounds. The synthesis of aryl ethers, such as the ethoxy group in the target molecule, can be effectively achieved through Buchwald-Hartwig amination-type C-O coupling reactions. google.comscirp.org

This methodology typically involves the reaction of an aryl halide (or triflate) with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. google.com The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol/alkoxide and subsequent reductive elimination to yield the aryl ether and regenerate the active Pd(0) catalyst. google.com

The choice of catalyst and ligand is critical for reaction efficiency. A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium dichloride complexes like PdCl₂(dppf)CH₂Cl₂. scirp.org The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Biarylphosphine ligands are often employed for their effectiveness in C-O bond formation. scirp.org

Table 2: Common Palladium Catalyst Systems for Aryl Ether Synthesis

| Palladium Source | Ligand | Typical Base | Common Solvents |

| Pd(OAc)₂ | SPhos, XPhos, RuPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Pd₂(dba)₃ | BINAP, dppf | K₃PO₄, NaOtBu | Toluene, THF |

| [(cinnamyl)PdCl]₂ | Biarylphosphines | NaOtBu | Dioxane |

| PdCl₂(dppf)CH₂Cl₂ | (dppf is the ligand) | NaOtBu | IPA/water, Dioxane |

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent can profoundly impact the rate, yield, and selectivity of organic reactions. In nucleophilic aromatic substitution (SNAr) reactions, for instance, rates are significantly faster in dipolar aprotic solvents (like DMF or DMSO) compared to protic solvents (like water or ethanol). acs.org This is because protic solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, lowering its energy and increasing the activation barrier for the reaction. acs.orgyoutube.com

For DoM reactions involving highly basic organolithium reagents, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are essential. These solvents can solvate the lithium cation, breaking up the aggregation of the organolithium species and increasing its basicity and reactivity. baranlab.org They are also relatively inert to the strong base, especially at low temperatures.

In palladium-catalyzed cross-coupling reactions, the solvent must solubilize the reactants, catalyst, and intermediates. Common choices include toluene, 1,4-dioxane, and dimethylformamide (DMF). scirp.org The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species. For example, some reactions benefit from neat (solvent-free) conditions, particularly under microwave irradiation, which can accelerate the reaction. scirp.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter for controlling reaction kinetics. Most chemical reactions proceed faster at higher temperatures, as more molecules possess sufficient energy to overcome the activation energy barrier. However, elevated temperatures can also lead to undesired side reactions or decomposition of thermally sensitive intermediates. DoM reactions, for example, are typically conducted at very low temperatures (e.g., -78 °C) to ensure the stability of the highly reactive aryllithium species and prevent side reactions. baranlab.org Conversely, many palladium-catalyzed coupling reactions require heating to proceed at a reasonable rate, with temperatures often ranging from 80 °C to 140 °C. scirp.orglneya.com

Pressure is another thermodynamic variable that can be used to influence reaction outcomes. High-pressure organic synthesis can promote reactions that involve a decrease in volume in the transition state. chinesechemsoc.org Applying high pressure can significantly alter the stacking of molecules and intermolecular distances, potentially opening up new reaction pathways or improving yields for sluggish transformations. chinesechemsoc.org While not as commonly employed as temperature control in standard laboratory synthesis, pressure can be a valuable tool for specific applications, such as in the polymerization of aromatic molecules or reactions where gaseous reactants are involved. chinesechemsoc.orgnih.gov

Isolation and Purification Techniques (e.g., Chromatography, Crystallization)

The isolation and purification of the final product are crucial steps to ensure the desired compound is obtained with high purity. For multi-halogenated aromatic compounds like 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene, a combination of techniques is often necessary.

Chromatography is a primary method for separating complex mixtures.

Column Chromatography: This is the workhorse of the purification laboratory. A solution of the crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is used to elute the compounds. Separation is achieved based on the differential adsorption of the components to the stationary phase. For halogenated benzenes, non-polar solvent systems like hexane/ethyl acetate or hexane/dichloromethane are typically effective. The separation of regioisomers, which often have very similar polarities, can be particularly challenging and may require careful optimization of the solvent system or the use of high-performance stationary phases. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than standard column chromatography and is an excellent tool for both analytical assessment of purity and preparative separation of difficult-to-separate isomers. researchgate.net Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is commonly used. Specialized columns and techniques have been developed specifically for the separation of halogenated aromatic compounds. rsc.orgnih.gov

Crystallization is often used as the final step to obtain a highly pure, crystalline solid. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid is dissolved in a minimal amount of a hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution. google.com For halogenated aromatic compounds, solvents such as toluene, xylene, or various alcohols may be suitable. google.com In cases where a single solvent is not effective, a multi-solvent system can be employed. The success of crystallization depends on the compound's properties and the selection of an appropriate solvent system. acs.org

Chemical Reactivity and Transformation of 5 Bromo 1 Chloro 2 Ethoxy 3 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. The reactivity and regioselectivity of these reactions on 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene are dictated by the cumulative electronic and steric effects of its four distinct substituents.

Regioselectivity and Directing Effects of Substituents

The orientation of an incoming electrophile onto the benzene (B151609) ring is controlled by the substituents already present. ucalgary.ca In 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene, the directing effects of the ethoxy, fluoro, chloro, and bromo groups must be considered collectively.

Ethoxy Group (-OCH₂CH₃): Located at the C2 position, the ethoxy group is a powerful activating substituent. Through its strong resonance electron-donating effect (+R), it significantly increases the electron density of the ring, particularly at the positions ortho (C1, C3) and para (C5) to itself. As a strong activating group, its influence on where the new group will be directed is dominant. youtube.com

The two available positions for substitution on the ring are C4 and C6. The predicted regioselectivity is determined by assessing the combined directing influence of all four substituents on these positions.

Substitution at C4 (para to -Cl, ortho to -Br and -F): This position is para to the chloro group, ortho to the bromo group, and ortho to the fluoro group. Crucially, it is also para to the strongly activating ethoxy group.

Substitution at C6 (ortho to -Cl and -OEt): This position is ortho to the chloro group, ortho to the ethoxy group, meta to the fluoro group, and ortho to the bromo group.

The ethoxy group, being the most powerful activating group, will primarily determine the outcome. youtube.com It strongly directs incoming electrophiles to its ortho and para positions. Since its ortho positions (C1, C3) and para position (C5) are already substituted, its influence extends to the remaining open positions that align with the directing effects of the other substituents. Both C4 and C6 are activated by multiple substituents. However, the C6 position is flanked by the chloro group and the relatively bulky ethoxy group, which may introduce steric hindrance. Therefore, electrophilic attack is most likely to occur at the less sterically hindered C4 position.

Table 1: Analysis of Substituent Directing Effects

| Substituent (Position) | Type | Directing Effect | Influence on Position C4 | Influence on Position C6 |

|---|---|---|---|---|

| -Cl (C1) | Deactivating, o,p-director | Ortho, Para | Para (Favorable) | Ortho (Favorable) |

| -OCH₂CH₃ (C2) | Activating, o,p-director | Ortho, Para | Para (Favorable) | Ortho (Favorable) |

| -F (C3) | Deactivating, o,p-director | Ortho, Para | Ortho (Favorable) | Para (Favorable) |

| -Br (C5) | Deactivating, o,p-director | Ortho, Para | Ortho (Favorable) | Ortho (Favorable) |

This table provides a qualitative analysis of how each substituent influences the electron density at the available C4 and C6 positions.

Reactivity Towards Nitration, Sulfonation, and Further Halogenation

Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. The primary product expected is 4-nitro-5-bromo-1-chloro-2-ethoxy-3-fluorobenzene.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. This reaction is typically reversible. The predicted major product is 5-bromo-1-chloro-2-ethoxy-3-fluorobenzene-4-sulfonic acid.

Halogenation: Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would introduce another bromine atom. The expected product is 4,5-dibromo-1-chloro-2-ethoxy-3-fluorobenzene.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-5-bromo-1-chloro-2-ethoxy-3-fluorobenzene |

| Sulfonation | H₂SO₄, SO₃ | SO₃ | 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene-4-sulfonic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4,5-Dibromo-1-chloro-2-ethoxy-3-fluorobenzene |

This interactive table summarizes the expected outcomes for key EAS reactions based on the regiochemical analysis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an electron-deficient aromatic ring with a nucleophile. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized carbanionic intermediate known as a Meisenheimer complex.

Displacement of Halogens and the Ethoxy Group

The feasibility of an SNAr reaction depends on the presence of electron-withdrawing groups to activate the ring, a good leaving group, and a strong nucleophile. In 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene, there are no strongly activating groups like a nitro group. The halogens themselves are electron-withdrawing but are not as effective as a nitro group in activating the ring for SNAr.

Consequently, displacing any of the substituents would likely require harsh reaction conditions (high temperature, strong base). The relative leaving group ability in SNAr reactions is generally F > Cl ≈ Br > I. wikipedia.org This trend is opposite to that in SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by a more electronegative substituent that can stabilize the intermediate negative charge. stackexchange.comwyzant.com However, the C-F bond is very strong, making its cleavage difficult. The ethoxy group is a very poor leaving group and would not be displaced under typical SNAr conditions. Therefore, displacement of the chlorine or bromine atoms would be the most plausible, albeit challenging, SNAr transformations for this molecule.

Influence of Fluorine in SNAr Pathways

The fluorine atom at C3 plays a significant role in influencing the potential SNAr reactivity of the molecule. Its primary contribution is its powerful inductive electron-withdrawing effect (-I). core.ac.uk This effect helps to stabilize the negative charge of the Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the rate-determining nucleophilic addition step. stackexchange.comwyzant.com

The stabilizing effect is most potent when the fluorine atom is positioned ortho or para to the site of nucleophilic attack (i.e., the carbon bearing the leaving group).

For displacement of -Cl (at C1): The fluorine is in the meta position, offering minimal resonance stabilization and only moderate inductive stabilization.

For displacement of -Br (at C5): The fluorine is also in the meta position, providing a similar level of moderate stabilization.

For displacement of -OEt (at C2): The fluorine is in the ortho position, where its inductive effect would provide the most significant stabilization for a hypothetical Meisenheimer complex. However, as noted, the ethoxy group is not a viable leaving group.

In essence, while the fluorine atom does render the aromatic ring more electron-deficient, its position does not optimally activate either the C-Cl or C-Br bonds for nucleophilic displacement.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is a valuable substrate for these reactions due to the differential reactivity of its two different carbon-halogen bonds. The C-Br bond is known to be significantly more reactive than the C-Cl bond towards the oxidative addition step in the catalytic cycles of common cross-coupling reactions. This reactivity difference allows for selective functionalization at the C5 position.

Suzuki-Miyaura Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would selectively form a new C-C bond at the bromine-bearing carbon. This would yield 5-substituted-1-chloro-2-ethoxy-3-fluorobenzene derivatives, leaving the chlorine atom available for subsequent, more forcing cross-coupling reactions if desired.

Buchwald-Hartwig Amination: This reaction couples the aryl halide with an amine (R₂NH) to form a new C-N bond. wikipedia.orgrug.nl The greater reactivity of the C-Br bond would again direct the amination to the C5 position, providing a route to 5-amino-1-chloro-2-ethoxy-3-fluorobenzene derivatives. libretexts.org

Heck Coupling: The reaction with an alkene in the presence of a palladium catalyst and a base would also be expected to occur selectively at the C-Br bond, leading to the formation of a new C-C double bond at the C5 position.

Table 3: Predicted Regioselective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Predicted Product Structure (R = coupling partner fragment) |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-R-1-chloro-2-ethoxy-3-fluorobenzene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | 5-(NR₂)-1-chloro-2-ethoxy-3-fluorobenzene |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-(CH=CHR)-1-chloro-2-ethoxy-3-fluorobenzene |

This table illustrates the anticipated selective functionalization of the C-Br bond in 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene via common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. In the case of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene, the reaction would be expected to proceed selectively at the C-Br bond.

Hypothetical Reaction Scheme:

Catalyst Systems: A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), would likely be effective. The choice of ligand can be crucial for achieving high yields and preventing side reactions.

Bases: A range of bases, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), are commonly employed to facilitate the transmetalation step.

Solvents: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

The electronic nature of the boronic acid coupling partner would influence the reaction efficiency. Electron-rich and electron-neutral boronic acids are generally good substrates. For electron-deficient boronic acids, stronger bases or more active catalyst systems might be required.

Table 1: Predicted Parameters for Suzuki-Miyaura Coupling of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene

| Parameter | Predicted Condition/Reagent | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines enhance catalytic activity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the activation of the boronic acid. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are standard for this reaction. |

| Temperature | 80-110 °C | Typical temperature range for Suzuki-Miyaura couplings. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. Similar to the Suzuki-Miyaura coupling, this reaction is expected to occur selectively at the C-Br bond of the title compound.

Hypothetical Reaction Scheme:

Catalyst Systems: Palladium precatalysts combined with specialized phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) are typically used. The choice of ligand is critical and depends on the nature of the amine.

Bases: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly required.

Amines: A wide range of primary and secondary amines can be used as coupling partners.

Table 2: Predicted Parameters for Buchwald-Hartwig Amination of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene

| Parameter | Predicted Condition/Reagent | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard precatalysts for C-N coupling. |

| Ligand | Xantphos, RuPhos, BrettPhos | Ligands designed for efficient C-N bond formation. |

| Base | NaOt-Bu, K₃PO₄ | Strong base is necessary to deprotonate the amine. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |

| Temperature | 80-120 °C | Elevated temperatures are often required. |

Sonogashira, Heck, and Stille Couplings

While specific data is absent, the reactivity of the C-Br bond suggests that 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene would also be a viable substrate for other important palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction would involve coupling with a terminal alkyne to form an arylalkyne. A palladium catalyst and a copper(I) co-catalyst are typically employed.

Heck Coupling: This reaction would enable the arylation of an alkene, leading to the formation of a substituted styrene (B11656) derivative.

Stille Coupling: This reaction would utilize an organostannane reagent as the coupling partner to form a biaryl compound.

For all these reactions, the chemoselective reaction at the C-Br bond over the C-Cl and C-F bonds would be the expected outcome due to the relative bond dissociation energies.

Functional Group Interconversions and Derivatization

Beyond cross-coupling reactions, the functional groups on 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene offer opportunities for further chemical modifications.

Transformations of Halogen Atoms

The differential reactivity of the halogen atoms could be exploited for sequential functionalization.

Lithiation/Grignard Formation: It might be possible to selectively perform a lithium-halogen exchange at the bromine position using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. The resulting aryllithium species could then be trapped with various electrophiles. Formation of a Grignard reagent at the C-Br bond is also a plausible transformation.

Nucleophilic Aromatic Substitution (SNAr): While the benzene ring is relatively electron-rich due to the ethoxy group, the presence of three halogen atoms could still allow for SNAr reactions under harsh conditions, potentially leading to the displacement of the chlorine or fluorine atoms by strong nucleophiles. The fluorine atom, being ortho to the activating ethoxy group, might be susceptible to substitution.

Modifications of the Ethoxy Group

The ethoxy group itself can be a site for chemical transformation.

Ether Cleavage: The ethyl ether can be cleaved to the corresponding phenol (B47542) using strong acids such as HBr or BBr₃. This would unmask a hydroxyl group, opening up further avenues for derivatization, such as esterification or etherification.

Hypothetical Reaction Scheme:

This transformation would significantly alter the electronic properties of the aromatic ring and the reactivity of the remaining halogen atoms.

Future Research Directions and Prospects for 5 Bromo 1 Chloro 2 Ethoxy 3 Fluorobenzene

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene and its analogs. Current multistep syntheses for similar polysubstituted benzenes often involve harsh reagents and generate significant waste. Green chemistry principles will drive the exploration of alternative synthetic strategies. rsc.orgtaylorfrancis.com

Key areas of investigation could include:

Catalytic Direct Halogenation: Investigating selective, late-stage C-H halogenation on a difluoro-ethoxy-benzene precursor using advanced catalytic systems could streamline the synthesis. This would be a more atom-economical approach compared to traditional methods that rely on pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters for hazardous steps like nitration or diazotization, which are common in the synthesis of aromatic building blocks. This can improve safety and yield.

Bio-catalysis: The application of enzymes for regioselective halogenation or other functional group interconversions on the aromatic ring could offer a highly sustainable and selective synthetic route.

Alternative Solvents and Energy Sources: Research into replacing traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents, coupled with microwave or ultrasonic irradiation to accelerate reaction times, would be a significant step towards sustainability. rsc.org

A comparative table of potential sustainable synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-H Halogenation | High atom economy, reduced number of steps. | Achieving high regioselectivity with multiple directing groups. |

| Flow Chemistry Synthesis | Enhanced safety, improved yield and purity, easy scalability. | Initial setup costs, optimization of flow parameters. |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and activity for non-natural substrates. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for solvent-free conditions. | Scale-up limitations, ensuring uniform heating. |

Investigation of Organometallic Chemistry involving the Compound

The presence of both bromine and chlorine atoms on the aromatic ring of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene opens up a rich area for organometallic investigations. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective transformations.

Future research in this area would likely involve:

Selective Metal-Halogen Exchange: Conditions could be optimized for the selective formation of a Grignard reagent or an organolithium species at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. chegg.comsciencemadness.org This would create a powerful intermediate for introducing a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The compound is an ideal substrate for a range of cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. Research would focus on the selective coupling at the C-Br position, followed by a subsequent coupling at the C-Cl position under different catalytic conditions.

Directed Ortho-Metalation (DoM): The ethoxy and fluoro groups could potentially act as directing groups for ortho-metalation, allowing for the functionalization of the C-4 and C-6 positions of the benzene (B151609) ring.

Formation of Transition Metal Complexes: The electron-rich aromatic ring could serve as a ligand for transition metals, and the fluorine substituents would modulate the electronic properties of the resulting complex. rsc.org

Development of Asymmetric Synthesis Methodologies utilizing Chiral Auxiliaries

The development of chiral derivatives of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is a promising avenue for applications in medicinal chemistry and materials science. Asymmetric synthesis methodologies will be key to accessing enantiomerically pure compounds.

Prospective research directions include:

Diastereoselective Nucleophilic Aromatic Substitution: If a chiral nucleophile is used to displace one of the halogens, it could lead to the formation of diastereomeric products that could potentially be separated.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a functional group derived from the bromo or chloro position would enable diastereoselective reactions on other parts of the molecule. bioorganica.com.uaresearchgate.net For instance, a chiral auxiliary attached to a carboxyl group (formed from the Grignard reagent) could direct the stereoselective addition of a nucleophile to a nearby position.

Asymmetric Catalysis: The development of catalytic systems that can differentiate between the enantiotopic faces of a prochiral derivative of the title compound would be a highly valuable goal.

Advanced Mechanistic Studies of its Reactivity

A thorough understanding of the reactivity of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene requires detailed mechanistic studies. The interplay of the electronic effects of the four different substituents makes its reactivity profile complex and intriguing.

Future investigations should focus on:

Nucleophilic Aromatic Substitution (SNAr): The rate and regioselectivity of SNAr reactions with various nucleophiles should be studied. rsc.orglibretexts.org The electron-withdrawing effects of the halogens would activate the ring towards nucleophilic attack. Kinetic isotope effect studies could help elucidate whether these reactions proceed via a classical Meisenheimer complex or a concerted mechanism. rsc.org

Electrophilic Aromatic Substitution: While the ring is generally deactivated towards electrophilic substitution, the directing effects of the ethoxy group (ortho, para-directing) and the halogens (ortho, para-directing but deactivating) would lead to complex product mixtures. Computational studies could help predict the most likely sites of substitution. researchgate.net

Benzyne (B1209423) Formation: Under strongly basic conditions, elimination of HBr or HCl could potentially lead to the formation of a highly reactive benzyne intermediate, which could then be trapped with various dienophiles. The regioselectivity of this elimination would be a key point of investigation.

Computational Design and Predictive Modeling for Derivative Synthesis and Properties

Computational chemistry will be an invaluable tool in guiding the future research on 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene. rsc.orgnih.gov Predictive modeling can save significant experimental time and resources by identifying the most promising synthetic routes and target derivatives.

Key areas for computational research include:

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of proposed reactions, providing insights into reaction mechanisms and predicting product distributions. aip.org

Predicting Spectroscopic Properties: Computational methods can predict NMR, IR, and UV-Vis spectra for novel derivatives, which would aid in their characterization. acs.org

Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery or materials science, QSAR models can be developed to correlate the structural features of derivatives with their biological activity or physical properties. researchgate.net

Machine Learning for Reaction Outcome Prediction: Advanced machine learning algorithms can be trained on existing reaction databases to predict the most likely products of reactions involving this and similar scaffolds. amazonaws.comneurips.cc

A table outlining potential computational studies is provided below.

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate SNAr reaction mechanism. | Determine transition state energies and predict regioselectivity. |

| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra of novel dyes. | Identify derivatives with desired photophysical properties. |

| Molecular Dynamics (MD) | Simulate interaction with a biological target. | Predict binding affinity and guide drug design. |

| Machine Learning (ML) | Predict the outcome of cross-coupling reactions. | Prioritize reaction conditions for optimal yield and selectivity. |

Potential for Nanomaterial Integration and Functionalization

The unique electronic and chemical properties of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene make it a candidate for the functionalization of nanomaterials, leading to new hybrid materials with tailored properties. cd-bioparticles.netalfa-chemistry.com

Future research could explore:

Surface Modification of Nanoparticles: The compound could be attached to the surface of gold, silica (B1680970), or quantum dot nanoparticles via one of its functional groups. cd-bioparticles.net This could be achieved, for example, by converting the bromo-substituent to a thiol or an amine for attachment to gold surfaces.

Formation of Self-Assembled Monolayers (SAMs): Derivatives of the compound could be designed to form ordered self-assembled monolayers on various substrates. The halogen atoms could participate in halogen bonding to direct the assembly process. rsc.orgresearchgate.net

Integration into Polymers and Gels: The molecule could be incorporated as a monomer into novel polymers. The fluorine and chlorine atoms would be expected to impart properties such as hydrophobicity, thermal stability, and altered electronic characteristics to the resulting material.

Q & A

Q. How to optimize solvent systems for improving yield in the halogenation of ethoxy-substituted benzenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.